molecular formula C47H68O17 B1202755 [25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate

[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate

Cat. No.: B1202755
M. Wt: 905 g/mol
InChI Key: MJQUEDHRCUIRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 1 is a naturally occurring compound isolated from the marine bryozoan Bugula neritina. It belongs to a family of macrocyclic lactones known as bryostatins. Bryostatin 1 has garnered significant interest due to its potent biological activities, particularly its ability to modulate protein kinase C, a family of enzymes involved in various cellular processes. This compound has shown promise in the treatment of cancer, Alzheimer’s disease, and HIV/AIDS, among other conditions .

Scientific Research Applications

Bryostatin 1 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bryostatin 1 is highly complex due to its intricate structure, which includes multiple stereocenters and functional groups. The most efficient synthetic route reported involves a 29-step process with a longest linear sequence of 19 steps. This synthesis achieves an overall yield of approximately 4.8%, with each step averaging over 80% yield . Key steps in the synthesis include:

    Yamaguchi macrolactonization: This step forms the macrocyclic lactone core of Bryostatin 1.

    Prins cyclization: This step constructs the tetrahydropyran rings present in the molecule.

    Sharpless asymmetric dihydroxylation: This step introduces the necessary stereochemistry at specific positions.

Industrial Production Methods

Industrial production of Bryostatin 1 is challenging due to its low natural abundance and the complexity of its synthesis. Initial extraction from Bugula neritina provided only minute quantities. Efforts to produce Bryostatin 1 through aquaculture and synthetic biology have been explored but remain in early stages . The most promising approach for large-scale production is chemical synthesis, which has been optimized to produce grams of material per year .

Chemical Reactions Analysis

Types of Reactions

Bryostatin 1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Mechanism of Action

Bryostatin 1 exerts its effects primarily through the modulation of protein kinase C. It binds to and activates specific isozymes of protein kinase C, leading to the activation of downstream signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can result in various therapeutic effects, including inhibition of tumor growth, enhancement of cognitive function, and activation of the immune system .

Comparison with Similar Compounds

Bryostatin 1 is unique among bryostatins due to its potent biological activities and therapeutic potential. Similar compounds include:

Bryostatin 1’s ability to modulate protein kinase C with high specificity and potency sets it apart from other bryostatins and makes it a valuable compound for scientific research and therapeutic development .

Properties

IUPAC Name

[25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUEDHRCUIRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

t-Butanol > 9.2 (mg/mL), 50% Butanol/water > 3.0 (mg/mL), PET solvent* > 2.8 (mg/mL), Soybean oil 1.5 - 3.0 (mg/mL), *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)
Record name BRYOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339555%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Reactant of Route 2
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Reactant of Route 3
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Reactant of Route 4
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Reactant of Route 5
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Reactant of Route 6
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate

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